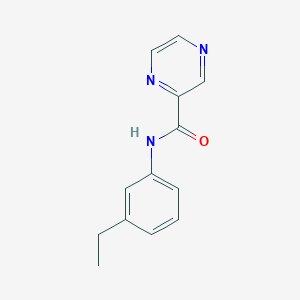

N-(3-ethylphenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-4-3-5-11(8-10)16-13(17)12-9-14-6-7-15-12/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRBRLGDEFTNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties

A plausible synthetic route would begin with the activation of pyrazine-2-carboxylic acid, for example, by converting it to its acyl chloride using a reagent like thionyl chloride. This activated pyrazine (B50134) derivative is then reacted with 3-ethylaniline (B1664132) in the presence of a base to yield the final product, N-(3-ethylphenyl)pyrazine-2-carboxamide.

The chemical properties of this compound can be inferred from its structure and are summarized in the table below.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H13N3O | researchgate.net |

Biological Activity Profile

General Synthetic Strategies for Pyrazine-2-carboxamides

The construction of the amide bond in pyrazine-2-carboxamides is the cornerstone of their synthesis. Several reliable methods have been established, each with its own set of advantages and applications.

Condensation Reactions with Substituted Anilines

A prevalent and widely adopted method for synthesizing N-aryl-pyrazine-2-carboxamides involves the condensation of a pyrazine-2-carboxylic acid derivative with a substituted aniline (B41778). mdpi.comresearchgate.netnih.govnih.gov A common approach is the conversion of pyrazine-2-carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂). mdpi.comnih.gov This acid chloride is then reacted with the desired substituted aniline, such as 3-ethylaniline (B1664132), in the presence of a base to yield the final amide product.

The general reaction scheme is as follows:

Activation of Carboxylic Acid: Pyrazine-2-carboxylic acid is refluxed with thionyl chloride, often in an inert solvent like toluene, to form pyrazine-2-carbonyl chloride. mdpi.comnih.gov Excess thionyl chloride is typically removed by evaporation under reduced pressure.

Amide Bond Formation: The crude pyrazine-2-carbonyl chloride is dissolved in a suitable solvent, such as dry acetone (B3395972) or dichloromethane (B109758) (DCM), and added dropwise to a solution of the substituted aniline (e.g., 3-ethylaniline) in a base like pyridine (B92270) at room temperature. mdpi.comnih.govmdpi.com The base acts as a scavenger for the hydrochloric acid produced during the reaction.

This method is highly versatile and has been used to synthesize a wide array of N-phenylpyrazine-2-carboxamide analogs by varying the substituents on both the pyrazine (B50134) and aniline rings. nih.gov

Aminolysis Pathways

Aminolysis, the reaction of an amine with an ester or another amide, provides an alternative route to N-substituted pyrazine-2-carboxamides. This can be particularly useful when the corresponding acid chloride is unstable or difficult to handle. For instance, methyl pyrazine-2-carboxylate (B1225951) can undergo aminolysis with 3-ethylaniline, often catalyzed by a lipase (B570770) or conducted under elevated temperatures, to form this compound. nih.govphcog.com

One study detailed the aminolysis of 5-tert-butylpyrazinecarboxylic acid chlorides with 4-chlorobenzylamine (B54526) to yield the corresponding amide. nih.gov Another approach involves the aminodehalogenation of a halogenated pyrazine-2-carboxamide precursor. For example, 3-chloropyrazine-2-carboxamide (B1267238) can react with an appropriate amine, facilitated by microwave irradiation, to produce 3-aminopyrazine-2-carboxamide (B1665363) derivatives. nih.govsemanticscholar.org

Advanced Coupling Reactions (e.g., Suzuki Cross-Coupling)

Modern cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, have become powerful tools for the synthesis of complex pyrazine-2-carboxamide analogues that may not be readily accessible through traditional condensation methods. mdpi.commdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.

This strategy is particularly useful for introducing aryl or heteroaryl substituents onto the pyrazine ring or the phenyl ring of the N-phenylpyrazine-2-carboxamide scaffold. For example, a bromo-substituted N-phenylpyrazine-2-carboxamide can be coupled with an arylboronic acid to generate more complex structures. mdpi.com A typical procedure involves reacting the bromo-substituted amide with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) in a solvent system such as a mixture of 1,4-dioxane (B91453) and water. mdpi.commdpi.com This has been successfully applied to synthesize a variety of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com

Design and Selection of Precursors

The properties and potential applications of the final this compound analogues are heavily influenced by the choice of precursors. mdpi.comrsc.org The primary precursors are a pyrazine-2-carboxylic acid derivative and a substituted aniline.

For the synthesis of the target compound, the key precursors are:

Pyrazine-2-carboxylic acid: This provides the core heterocyclic scaffold. Substituted pyrazine-2-carboxylic acids, such as 6-chloropyrazine-2-carboxylic acid or 5-tert-butylpyrazine-2-carboxylic acid, can be used to introduce further functionality to the pyrazine ring. mdpi.comnih.gov

3-Ethylaniline: This precursor introduces the 3-ethylphenyl group to the amide nitrogen. A wide variety of other substituted anilines can be used to explore structure-activity relationships. nih.gov

For Suzuki cross-coupling reactions, halogenated precursors are essential. For instance, to modify the phenyl ring, a precursor like 4-bromo-3-methylaniline (B1294692) could be used to first form the bromo-substituted amide, which is then subjected to the coupling reaction. mdpi.com

| Precursor Type | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Pyrazine Core | Pyrazine-2-carboxylic acid | Forms the pyrazine-carboxamide backbone | mdpi.comnih.gov |

| Pyrazine Core | 6-Chloropyrazine-2-carboxylic acid | Introduces a chlorine substituent on the pyrazine ring for further modification or to study its electronic effect | mdpi.comnih.gov |

| Aniline Component | 3-Ethylaniline | Forms the N-(3-ethylphenyl) moiety | |

| Aniline Component for Analog Synthesis | 4-Bromo-3-methylaniline | Allows for post-amidation modification via Suzuki coupling | mdpi.com |

| Boronic Acid for Suzuki Coupling | Arylboronic acids | Introduces various aryl groups in Suzuki cross-coupling reactions | mdpi.commdpi.com |

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. Key parameters that are often adjusted include the choice of coupling reagent, solvent, temperature, and reaction time.

Coupling Reagents: While thionyl chloride is a common and effective activating agent for the carboxylic acid, other coupling reagents can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP) are also used for amide bond formation. mdpi.com The choice of coupling reagent can be critical, especially for sensitive substrates, to avoid racemization and other side reactions. iris-biotech.de

Solvents and Temperature: The choice of solvent can influence the solubility of reactants and the reaction rate. Anhydrous solvents like toluene, acetone, and dichloromethane are frequently used for the condensation reaction. mdpi.comnih.govmdpi.com The reaction is often carried out at room temperature, although gentle heating or cooling may be necessary depending on the reactivity of the specific precursors. mdpi.comnih.gov Microwave-assisted synthesis has also been shown to accelerate aminodehalogenation reactions, significantly reducing reaction times. nih.govnih.gov

Base: In condensation reactions involving acid chlorides, a base such as pyridine or triethylamine (B128534) is essential to neutralize the HCl byproduct and drive the reaction to completion. mdpi.comnih.gov

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to highly reactive acid chloride. | mdpi.comnih.gov |

| Coupling Reagent | DCC/DMAP | Alternative to SOCl₂ for direct amide bond formation. | mdpi.com |

| Solvent | Toluene, Acetone, Dichloromethane | Inert solvents that facilitate the reaction. | mdpi.comnih.govmdpi.com |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct in condensation reactions. | mdpi.comnih.gov |

| Temperature | Room temperature to reflux | Dependent on the specific reaction; higher temperatures can increase reaction rates. | mdpi.comnih.gov |

| Catalyst (for Suzuki Coupling) | Pd(PPh₃)₄ | Efficient catalyst for C-C bond formation. | mdpi.commdpi.com |

| Energy Source | Microwave irradiation | Accelerates reactions, particularly aminodehalogenation. | nih.govnih.gov |

Purification and Isolation Techniques in Chemical Synthesis

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for N-aryl-pyrazine-2-carboxamides include:

Work-up: The reaction mixture is often first treated with water or an aqueous solution to precipitate the crude product or to extract it into an organic solvent. mdpi.comnih.gov The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. mdpi.com

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. Aqueous ethanol (B145695) is a commonly used solvent system for recrystallizing pyrazine-2-carboxamides. mdpi.comresearchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification method. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. mdpi.comacs.org The different components of the mixture travel through the column at different rates, allowing for their separation. The desired product fractions are then collected and the solvent is evaporated.

The purity of the final compound is typically assessed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR and mass spectrometry. mdpi.commdpi.com

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural determination of novel compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in this compound. The analysis, typically performed on a KBr pellet sample, would reveal characteristic absorption bands corresponding to the molecule's key vibrational modes. nih.gov

The FT-IR spectrum is expected to show a distinct band for the N-H stretching vibration of the amide group, typically observed in the region of 3350-3250 cm⁻¹. nih.govhilarispublisher.com The precise position of this band can indicate the extent of hydrogen bonding in the solid state. A strong, sharp absorption corresponding to the carbonyl (C=O) group of the amide is anticipated around 1690-1660 cm⁻¹. nih.govhilarispublisher.com Aromatic C-H stretching vibrations from the ethylphenyl ring and the pyrazine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be found just below 3000 cm⁻¹. nih.govjconsortium.com Fingerprint region vibrations, including those from the pyrazine ring and phenyl ring substitutions, provide further structural confirmation. nih.govnanoient.org

Table 1: Expected FT-IR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3350 - 3250 |

| Amide | C=O stretch | 1690 - 1660 |

| Aromatic | C-H stretch | > 3000 |

| Aliphatic (Ethyl) | C-H stretch | < 3000 |

| Amide | N-H bend | ~1540 |

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of the molecule, particularly for non-polar bonds and symmetric vibrations. The pyrazine and phenyl ring modes are often strong in the Raman spectrum. The ring breathing modes for the phenyl and pyrazine rings would be expected at distinct wavenumbers. researchgate.net Analysis of related compounds suggests that pyrazine ring vibrations and C-H stretching modes would be clearly identifiable. nanoient.orgnih.gov Computational density functional theory (DFT) calculations are often used in conjunction with experimental spectra to accurately assign the observed vibrational modes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule in solution.

¹H NMR: The ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show a series of distinct signals. A singlet in the downfield region (δ 9-10 ppm) would correspond to the amide (N-H) proton. nih.govnih.gov The three protons on the pyrazine ring would appear as characteristic singlets or doublets in the aromatic region (δ 8.5-9.5 ppm). nih.govsemanticscholar.org The protons of the 3-ethylphenyl group would present as a complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm). The ethyl group itself would be identified by a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a signal for the amide carbonyl carbon would be expected in the range of δ 160-165 ppm. nih.govnih.gov The carbons of the pyrazine and phenyl rings would resonate in the δ 115-150 ppm region. nih.govsemanticscholar.org The aliphatic carbons of the ethyl group would appear in the upfield region, with the -CH₂ carbon around δ 28-30 ppm and the -CH₃ carbon around δ 15 ppm.

Table 2: Expected ¹H and ¹³C NMR Signals for this compound

| Moiety | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| Amide | -NH- | ~9.5 (singlet) | - |

| Amide | -C=O | - | ~163 |

| Pyrazine Ring | C-H | ~8.5 - 9.5 (3H) | ~141 - 148 |

| Phenyl Ring | C-H | ~7.0 - 7.5 (4H) | ~118 - 140 |

| Ethyl Group | -CH₂- | ~2.7 (quartet) | ~29 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound, HRMS analysis would confirm the elemental composition of C₁₃H₁₃N₃O by providing a highly accurate mass measurement, typically within a few parts per million of the theoretical value of 227.2618 g/mol . rsc.org This technique is crucial for confirming the identity of a newly synthesized compound. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the definitive solid-state structure of this compound. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. nih.gov

Key structural features that would be revealed include the planarity of the pyrazine and amide groups and the dihedral angle between the pyrazine ring and the 3-ethylphenyl ring. nih.gov Furthermore, the analysis would map out intermolecular interactions, such as hydrogen bonds involving the amide N-H donor and pyrazine nitrogen or amide oxygen acceptors, which dictate the crystal packing arrangement. nih.govresearchgate.netresearchgate.net These interactions often lead to the formation of supramolecular structures like dimers or chains. nih.gov

Computational Approaches for 3D Structure Prediction

In modern chemical analysis, computational methods are used alongside experimental techniques to provide deeper insight into molecular structure and conformation. nih.gov Methods like Density Functional Theory (DFT) can be used to predict the lowest energy three-dimensional structure of this compound. semanticscholar.orgresearchgate.net

These computational models allow for the calculation of theoretical spectroscopic data, such as vibrational frequencies (FT-IR, FT-Raman) and NMR chemical shifts, which can then be compared with experimental results to aid in spectral assignment. researchgate.net Conformational analysis can be performed to identify stable rotamers, particularly concerning the rotation around the amide bond and the bond connecting the phenyl ring to the amide nitrogen. Such studies help in understanding the molecule's flexibility and preferred spatial arrangement. semanticscholar.orgnih.gov

Energy Minimization Studies

Energy minimization is a computational chemistry technique used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. This process is fundamental to understanding the most stable conformation of a molecule. For pyrazine-2-carboxamide derivatives, Density Functional Theory (DFT) calculations are a powerful tool for optimizing molecular geometry and determining the lowest energy state.

The energy minimization process provides a static image of the molecule at its lowest energy state. The data generated from these studies, such as optimized bond lengths, bond angles, and dihedral angles, are crucial for building a foundational understanding of the molecule's structure.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazine Carboxamide Derivative

| Parameter | Calculated Value | Reference Compound |

|---|---|---|

| C=O Bond Length | 1.22 Å | Pyrazine Carboxamide Ligand bendola.com |

| C-N (amide) Bond Length | 1.38 Å | Pyrazine Carboxamide Ligand bendola.com |

| C2-C10-N11 Bond Angle | 114.64° | Pyrazine Carboxamide Ligand bendola.com |

| C2-C10-O14 Bond Angle | 122.2° | Pyrazine Carboxamide Ligand bendola.com |

| Dihedral Angle (Pyrazine-Phenyl) | 33.6° | Pyrazine Carboxamide Ligand bendola.com |

Low Mode Molecular Dynamics for Conformational Space Exploration

While energy minimization provides a snapshot of the most stable conformation, molecules are dynamic entities that can exist in various conformations. Low mode molecular dynamics (LMMD) is a computational method used to explore the conformational space of a molecule efficiently. This technique focuses on low-frequency vibrational modes, which often correspond to large-scale conformational changes, such as the rotation of functional groups.

For flexible molecules like this compound, LMMD simulations are invaluable for identifying accessible conformations and the energy barriers between them. In a study on N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, molecular dynamics simulations were used to investigate the reactive properties of the molecule. uantwerpen.be Such simulations can reveal how the molecule behaves over time, providing insights into its flexibility and the different shapes it can adopt.

The process typically involves heating the molecule to a higher temperature in the simulation to overcome energy barriers and then cooling it down to find various low-energy conformations. This allows for a more comprehensive understanding of the conformational landscape than energy minimization alone. The results of LMMD simulations can be visualized as a trajectory of molecular motion, and the different conformations can be clustered and analyzed.

The exploration of the conformational space is particularly important for understanding how a molecule might interact with a biological target, such as a receptor or an enzyme. The ability of the molecule to adopt a specific conformation to fit into a binding site is a key determinant of its biological activity. For this compound, LMMD could be used to explore the rotational freedom around the amide bond and the bond connecting the phenyl ring to the amide nitrogen, which would be the primary sources of conformational flexibility.

Table 2: Illustrative Data from Molecular Dynamics Studies on Related Pyrazine Derivatives

| Simulation Parameter | Typical Value/Range | Significance |

|---|---|---|

| Simulation Time | Nanoseconds (ns) | Allows for the observation of significant conformational changes. |

| Temperature | 300 K (or higher for accelerated sampling) | Simulates physiological conditions and helps overcome energy barriers. |

| Key Dihedral Angles Monitored | Rotation around amide bond; Rotation of phenyl group | Identifies the major sources of conformational flexibility. |

| Number of Conformational Clusters | Varies depending on molecular flexibility | Represents the distinct low-energy shapes the molecule can adopt. |

Computational Investigations of N 3 Ethylphenyl Pyrazine 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to probe the electronic structure and predict various molecular properties. For pyrazine (B50134) carboxamide derivatives, DFT calculations, often using the B3LYP functional, are instrumental in elucidating reactivity and stability. chemrxiv.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net

In related pyrazine-based donor-acceptor systems, the HOMO is typically localized on the electron-donating part of the molecule (like the substituted phenyl ring), while the LUMO resides on the electron-accepting pyrazine moiety. researchgate.net The energy of this gap can be influenced by substituents on the phenyl ring. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations revealed HOMO-LUMO energy gaps ranging from 4.21 to 4.93 eV, demonstrating how different substituents modulate electronic properties. nih.gov It is anticipated that N-(3-ethylphenyl)pyrazine-2-carboxamide would exhibit a significant energy gap, characteristic of a stable molecule. The absorption of light with energy corresponding to this gap can lead to electronic excitations, such as π-π* transitions. libretexts.org

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Analogous Pyrazine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

|---|---|---|---|---|

| 5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.83 | -2.25 | 4.58 | nih.govmdpi.com |

| 5-(3,5-dimethylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.50 | -1.97 | 4.53 | nih.govmdpi.com |

This table presents data for analogous compounds to illustrate the typical range of values for this class of molecules.

Natural Bond Orbital (NBO) analysis is used to understand charge delocalization, hyperconjugative interactions, and the stability arising from electron donor-acceptor interactions within a molecule. uantwerpen.be This analysis converts the calculated wave function into localized bond orbitals. The strength of interactions between filled (donor) and empty (acceptor) orbitals is quantified by the second-order perturbation interaction energy, E(2). researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uantwerpen.be It illustrates the charge distribution on the molecular surface, with different colors indicating varying electrostatic potentials. wolfram.comresearchgate.net

Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. In pyrazine carboxamides, these regions are typically found around the electronegative nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the amide group. uantwerpen.beresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the amide (-NH-) group is a common site of positive potential. youtube.com

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the pyrazine nitrogens and carbonyl oxygen, making them centers for electrophilic interaction. The amide proton would be the most prominent positive region, indicating its susceptibility to nucleophilic attack or deprotonation.

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. chemrxiv.org These descriptors are derived from the change in electron density as the number of electrons in the system changes, identifying the most probable sites for different types of chemical attack. semanticscholar.org

f_k^+ (for nucleophilic attack): Indicates the propensity of an atomic site to accept an electron.

f_k^- (for electrophilic attack): Indicates the propensity of a site to donate an electron.

f_k^0 (for radical attack): Indicates reactivity towards a radical species.

In related heterocyclic systems, Fukui functions have successfully identified the most reactive atoms, consistent with experimental outcomes. semanticscholar.org For this compound, calculations would likely pinpoint the carbon atoms of the pyrazine ring as susceptible to nucleophilic attack (high f_k^+) and specific carbons on the ethylphenyl ring as sites for electrophilic attack (high f_k^-).

Molecules with significant charge separation and delocalized π-electron systems, often described as push-pull systems, can exhibit non-linear optical (NLO) properties. urfu.ru Pyrazine derivatives are studied for these properties due to the electron-withdrawing nature of the pyrazine ring. mdpi.com Key NLO parameters calculated via DFT include the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov

Compounds with large β values have potential applications in optoelectronics and photonics. urfu.ru Studies on pyrazine-based chromophores show that their NLO response can be tuned by modifying the donor and linker components of the molecule. researchgate.net For certain pyrazine carboxamide derivatives, the calculated first-order hyperpolarizability has been found to be significantly higher than that of urea, a standard reference material for NLO properties. uantwerpen.be Given its structure, this compound is expected to possess notable NLO properties, stemming from the charge transfer character between the ethylphenyl group and the pyrazine ring.

Table 2: Calculated NLO Properties for Analogous Pyrazine Carboxamides

| Compound | Polarizability (α) (x 10⁻²³ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Source |

|---|---|---|---|

| CMBAPC¹ | 6.6472 | 5.9414 | uantwerpen.be |

¹5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide ²5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide This table illustrates the magnitude of NLO properties in similar molecular frameworks.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uantwerpen.be These simulations provide insights into the conformational stability, flexibility, and intermolecular interactions of a compound in a dynamic environment, such as in a solvent. chemrxiv.org

For related pyrazine carboxamides, MD simulations have been used to investigate properties like solubility and the stability of the molecular structure in solution. chemrxiv.orguantwerpen.be Parameters such as the radial distribution function (RDF) can be calculated to understand how solvent molecules (e.g., water) are structured around specific sites on the solute molecule, providing information on hydration and potential for hydrolysis. chemrxiv.org For this compound, MD simulations could be employed to assess the conformational freedom of the ethyl group and the rotational barrier around the amide bond, providing a dynamic picture that complements the static information from DFT calculations.

Conformational Dynamics and Trajectory Analysis

Detailed trajectory analysis from molecular dynamics simulations, which would shed light on the conformational landscape of this compound, has not been specifically reported in peer-reviewed literature. This type of analysis is vital for identifying the dominant conformations of a molecule in solution, understanding the transitions between different conformational states, and elucidating the energetic barriers associated with these changes. For related pyrazine carboxamide derivatives, conformational searches have been performed to identify stable conformers, which are then used for further computational analysis like docking studies.

Molecular Docking Studies

Protein-Ligand Interaction Prediction with Specific Biomolecular Targets

While molecular docking studies specifically targeting this compound are not widely documented, research on analogous pyrazine-2-carboxamide derivatives provides insight into the potential biomolecular targets for this class of compounds. These studies often utilize in silico methods to predict the binding modes and interactions of these ligands with various proteins.

Notable protein targets that have been investigated for structurally related pyrazine-2-carboxamide derivatives include:

Tyrosine Kinases (TKs): Certain N-aryl-pyrazine-2-carboxamide derivatives have been evaluated as inhibitors of various tyrosine kinases, such as AXL receptor tyrosine kinase (AXL1) and tyrosine kinase receptor A (TRKA). ajchem-a.com Molecular docking has been employed to understand the interaction of these compounds with the ATP-binding site of these kinases. ajchem-a.com

Bacterial Enzymes: In the context of antibacterial research, DNA gyrase has been a prime target for pyrazine-based compounds. mdpi.com Docking studies have been conducted to compare the binding potential of these synthetic compounds with known inhibitors like ciprofloxacin. mdpi.com Another significant target is the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis. semanticscholar.orgresearchgate.net

Alkaline Phosphatase: Some pyrazine carboxamide derivatives have been docked against human placental alkaline phosphatase to explore their inhibitory potential. mdpi.com

Histone Deacetylases (HDACs): Pyrazine scaffolds have been incorporated as linker groups in inhibitors targeting class I histone deacetylases, such as HDAC1, HDAC2, and HDAC3. mdpi.com

Binding Affinity Estimation and Interaction Mode Characterization

The characterization of binding affinity and interaction modes for this compound remains speculative due to the absence of specific docking studies. However, analysis of related compounds reveals common interaction patterns.

For N-aryl-pyrazine-2-carboxamide derivatives, molecular docking studies have predicted binding energies and elucidated key interactions. For example, in studies with tyrosine kinases, binding energies for active compounds have been calculated in the range of -6.3 to -7.0 kcal/mol. ajchem-a.com The primary interactions observed are hydrogen bonds, often involving the nitrogen atoms of the pyrazine ring and the amide group, as well as hydrophobic interactions with residues in the kinase domain. ajchem-a.com

In studies targeting bacterial enzymes, the carboxamide group is often crucial for affinity, forming hydrogen bonds with key residues like Tyr158 in the InhA active site. brieflands.com For instance, the binding energy for a derivative within the active pocket of DNA gyrase was found to be -6.3891 kCal/mole, establishing hydrogen bonds and carbon-hydrogen bonds with various amino acid residues. mdpi.com The interactions for other derivatives with the InhA protein have shown rerank scores as low as -86.4047 kcal/mol, indicating potentially strong binding. semanticscholar.orgresearchgate.net These interactions often involve both hydrogen bonding and π-π stacking. researchgate.net

In Silico Pharmacokinetic Profile Prediction (ADME Theoretical Evaluation)

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Analysis

The in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in modern drug discovery. Parameters such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are fundamental in assessing the potential oral bioavailability and drug-likeness of a compound. While specific experimental or extensive computational data for this compound is scarce, data for the closely related N-(3-methylphenyl)pyrazine-2-carboxamide can provide valuable insights.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

Rotatable Bond Count is the number of bonds that allow free rotation around them. A lower number of rotatable bonds (typically ≤ 10) is desirable as it is associated with higher oral bioavailability and less conformational flexibility, which can be entropically unfavorable for binding to a target.

For the analogous compound N-(3-methylphenyl)pyrazine-2-carboxamide , the computed values for these parameters are presented below. These values suggest that the compound is likely to have good membrane permeability and oral bioavailability.

| Descriptor | Value | Significance |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | Predicts good intestinal absorption and cell permeability. |

| Rotatable Bond Count | 2 | Indicates low conformational flexibility, favorable for bioavailability. |

| Hydrogen Bond Donors | 1 | Contributes to interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Contributes to interactions with biological targets. |

Hydrogen Bond Donor and Acceptor Characteristics

In computational chemistry and drug design, the hydrogen bonding capacity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Hydrogen bonds govern interactions with biological targets, such as enzymes and receptors, and influence physical properties like solubility and membrane permeability. For this compound, these characteristics are defined by specific functional groups within its structure.

The primary hydrogen bond donor is the amine hydrogen (-NH-) of the carboxamide linkage. The molecule possesses several potential hydrogen bond acceptor sites. These include the oxygen atom of the carbonyl group (C=O) in the carboxamide linker and the two nitrogen atoms within the pyrazine ring. The amide nitrogen itself can also act as an acceptor in certain environments. Computational models for a closely related analog, N-(3-methylphenyl)pyrazine-2-carboxamide, predict a specific count for these features. nih.gov

The hydrogen bond donor and acceptor counts are fundamental to predictive models like Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound.

Table 1: Predicted Hydrogen Bonding Characteristics

| Molecular Feature | Count | Role |

|---|---|---|

| Amide Group (-NH-) | 1 | Hydrogen Bond Donor |

| Carbonyl Oxygen, Pyrazine Nitrogens, Amide Nitrogen | 4 | Hydrogen Bond Acceptors |

Data based on computational predictions for the analog N-(3-methylphenyl)pyrazine-2-carboxamide. nih.gov

Gastrointestinal Absorption and Blood-Brain Barrier Permeability Prediction

The ability of a compound to be absorbed by the gastrointestinal (GI) tract and to cross the blood-brain barrier (BBB) are pivotal aspects of its potential as a therapeutic agent. These properties are frequently predicted using in silico models that rely on calculated physicochemical descriptors.

One widely used predictive tool is the "Brain Or IntestinaL EstimateD" permeation method, commonly known as the BOILED-Egg model. This model graphically plots the compound's lipophilicity (WLOGP) against its polarity (Topological Polar Surface Area, TPSA). The resulting plot is divided into distinct regions: an elliptical "egg white" area that predicts high probability of passive gastrointestinal absorption and a "yolk" area that predicts high probability of brain penetration. Compounds falling outside both regions are predicted to be poorly absorbed and unable to cross the BBB.

Studies on similar N-phenylpyrazine-2-carboxamide derivatives have utilized such in silico tools, like the SwissADME server, to evaluate their pharmacokinetic profiles. semanticscholar.org For many of these related compounds, predictions indicated a high likelihood of gastrointestinal absorption and the potential to cross the blood-brain barrier. semanticscholar.org

For the analogous compound N-(3-methylphenyl)pyrazine-2-carboxamide, the computed properties can be used to estimate its position on the BOILED-Egg plot.

Table 2: Computed Physicochemical Properties for ADME Prediction

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 213.23 g/mol | Influences diffusion and transport |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | Predicts membrane permeability |

| LogP (XLogP3) | 1.3 | Measures lipophilicity |

Data for the analog N-(3-methylphenyl)pyrazine-2-carboxamide. nih.gov

Given a TPSA of 54.9 Ų and a LogP of 1.3, the compound is predicted to fall within the "egg white" region, suggesting good passive gastrointestinal absorption. nih.gov Its location relative to the "yolk" region would determine its likelihood of crossing the blood-brain barrier.

Structure Activity Relationship Sar Studies of N 3 Ethylphenyl Pyrazine 2 Carboxamide Analogues

Impact of Substituent Variations on the Pyrazine (B50134) Ring

Modifications to the pyrazine ring of N-phenylpyrazine-2-carboxamide analogues have demonstrated a significant influence on their biological profiles, particularly their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. The introduction of various substituents at different positions on the pyrazine ring alters the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Research has shown that the presence of a chlorine atom at the 6-position of the pyrazine ring can impact the compound's efficacy. For instance, a series of amides derived from 6-chloropyrazine-2-carboxylic acid have been synthesized and evaluated. researchgate.net Similarly, the introduction of a bulky tert-butyl group at the 5-position of the pyrazine ring has been a common strategy to modulate the lipophilicity and biological activity of these compounds. researchgate.netnih.gov

In a study involving a series of substituted amides of pyrazine-2-carboxylic acids, the combination of substituents on the pyrazine ring was found to be crucial for antituberculotic activity. The compound 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which features both a tert-butyl and a chloro group on the pyrazine ring, exhibited the highest antituberculotic activity against Mycobacterium tuberculosis. researchgate.netnih.gov This suggests a synergistic effect of these substituents in enhancing antimycobacterial efficacy. Conversely, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid showed poor in vitro antifungal effects. researchgate.netnih.gov

The inhibition of photosynthetic electron transport (PET) in spinach chloroplasts is another biological activity sensitive to pyrazine ring substitutions. The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as the most active inhibitor of the oxygen evolution rate. researchgate.net This highlights the importance of an electron-withdrawing substituent on the phenyl ring in conjunction with a chloro-substituted pyrazine ring for this specific activity.

Table 1: Impact of Pyrazine Ring Substituents on Biological Activity of Selected N-Phenylpyrazine-2-carboxamide Analogues

| Pyrazine Ring Substituent(s) | Phenyl Ring Substituent | Biological Activity Highlight | Reference(s) |

|---|---|---|---|

| 6-chloro | 3,5-bis(trifluoromethyl) | Most active inhibitor of oxygen evolution rate in spinach chloroplasts | researchgate.net |

| 5-tert-butyl, 6-chloro | 3,5-bis(trifluoromethyl) | Highest antituberculotic activity against M. tuberculosis | researchgate.netnih.gov |

| 6-chloro | 3-methyl | Poor in vitro antifungal effect | researchgate.netnih.gov |

| 5-tert-butyl, 6-chloro | 3-methyl | Poor in vitro antifungal effect, but most active antialgal compound | researchgate.netnih.gov |

| None | 4-bromo, 3-methyl | Starting material for further derivatization with antibacterial activity | mdpi.com |

| 3-amino, 6-methyl | 3,5-dihydroxyphenyl | Pan-FGFR inhibitor with potent antitumor activity | mdpi.com |

Influence of Substitutions on the Phenyl Moiety

Substitutions on the phenyl ring of N-phenylpyrazine-2-carboxamide analogues play a critical role in determining their biological activity. The nature, position, and electronic properties of these substituents can significantly modulate the affinity of the compounds for their biological targets.

Studies have explored a range of substituents on the aniline (B41778) (phenyl) moiety, including alkyl, alkoxy, halogen, and trifluoromethyl groups. researchgate.net The presence of electron-withdrawing groups on the phenyl ring has been shown to be particularly important for certain activities. For example, in the context of photosynthesis inhibition, compounds with electron-withdrawing substituents on the benzene (B151609) moiety were specifically designed. mdpi.comnih.gov The most effective inhibitor of the oxygen evolution rate in spinach chloroplasts was found to be 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. mdpi.comnih.govnih.gov

In terms of antituberculotic activity, the substitution pattern on the phenyl ring is a key determinant. A notable finding was the high activity of the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which demonstrated 72% inhibition against Mycobacterium tuberculosis. researchgate.netnih.gov This underscores the favorable contribution of the trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.

Furthermore, in a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, substitutions on the aryl group were found to enhance antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com Specifically, the introduction of an ester (CO₂Me) or a carbonyl (COMe) group led to increased activity, likely due to the formation of additional hydrogen bonds. mdpi.com This enhancement was more pronounced compared to the introduction of fluorine or chlorine atoms. mdpi.com

The position of the substituent on the phenyl ring is also crucial. The inhibitory efficiency of some related compounds on chlorophyll (B73375) production has been shown to depend on the position of the alkoxy substituent on the aromatic ring. researchgate.net

Table 2: Influence of Phenyl Moiety Substitutions on the Biological Activity of Pyrazine-2-carboxamide Analogues

| Phenyl Ring Substituent(s) | Pyrazine Ring Substituent(s) | Biological Activity Highlight | Reference(s) |

|---|---|---|---|

| 3,5-bis(trifluoromethyl) | 5-tert-butyl, 6-chloro | Highest antituberculotic activity (72% inhibition against M. tuberculosis) | researchgate.netnih.gov |

| 3-iodo, 4-methyl | 6-chloro | Most active inhibitor of oxygen evolution rate in spinach chloroplasts | mdpi.comnih.govnih.gov |

| 4-chloro, 3-methyl | 5-tert-butyl | Highest reduction of chlorophyll content in Chlorella vulgaris | mdpi.comnih.govnih.gov |

| 4-CO₂Me | 4-bromo on phenyl replaced | Strong antibacterial activity against XDR S. Typhi | mdpi.com |

| 4-COMe | 4-bromo on phenyl replaced | Enhanced antibacterial activity against XDR S. Typhi | mdpi.com |

| 3-methyl | 6-chloro | Poor in vitro antifungal effect | researchgate.netnih.gov |

Role of the Carboxamide Linker in Molecular Recognition

The carboxamide linker (-CONH-) is a central structural feature in N-(3-ethylphenyl)pyrazine-2-carboxamide and its analogues, serving as a crucial bridge between the pyrazine and phenyl rings. This linker is not merely a passive spacer but actively participates in molecular recognition and binding to biological targets.

Docking studies of pyrazine carboxamide derivatives have indicated that the amide group is directly involved in binding to the active site of target proteins. The hydrogen bonding capacity of the amide nitrogen and carbonyl oxygen is pivotal for forming stable interactions with amino acid residues within the binding pocket. For instance, in a study of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the elongation of the carboxamide side chain with an additional -NH motif improved activity, suggesting that hydrogen bonding drives the ligand/protein interaction. mdpi.com

Furthermore, in the design of novel succinate (B1194679) dehydrogenase inhibitors, a prolonged amide linker was identified as a key fragment for recombination to produce a new and potent scaffold. researchgate.net This suggests that the length and flexibility of the linker can be modulated to optimize interactions with the target enzyme. The carboxamide bridge connects the acid and amine fragments of these inhibitors, and its modification is a strategy for developing new active compounds. researchgate.net

In the context of FGFR inhibitors, the 3-aminopyrazine-2-carboxamide (B1665363) scaffold has been identified as a novel core structure. mdpi.com Molecular docking of these inhibitors within the FGFR2 binding site revealed the importance of the carboxamide linker in establishing key binding interactions. mdpi.com

Correlations between Calculated Molecular Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in correlating the calculated molecular descriptors of this compound analogues with their observed biological activities. These studies provide a quantitative framework for understanding how the physicochemical properties of these compounds influence their efficacy.

A key molecular descriptor that has been consistently correlated with the biological activity of pyrazine carboxamide derivatives is lipophilicity, often expressed as log P. nih.gov For several series of these compounds, a quasi-parabolic relationship has been observed between lipophilicity and activities such as antialgal and photosynthesis-inhibiting effects. researchgate.netnih.gov This indicates that there is an optimal range of lipophilicity for maximal activity, beyond which an increase in lipophilicity can lead to a decrease in efficacy. nih.gov For example, the antituberculotic activity of one series of compounds was found to be associated with high lipophilicity. researchgate.netnih.gov

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also significant descriptors. The HOMO-LUMO energy gap can be related to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies a more reactive molecule. QSAR models have been developed that incorporate electronic parameters like HOMO and LUMO energies to predict the biological activity of pyrazine derivatives.

Other molecular descriptors that have been found to correlate with the biological activity of related compounds include the electrophilicity index, molar refractivity, aqueous solubility, and topological polar surface area. Multiple linear regression (MLR) and artificial neural network (ANN) techniques have been employed to build QSAR models that can predict the biological activity based on these descriptors. These models have shown a high correlation between experimental and predicted activity values, indicating their validity and predictive power.

Table 3: Correlation of Molecular Descriptors with Biological Activity of Pyrazine Derivatives

| Molecular Descriptor | Correlated Biological Activity | Type of Correlation | Reference(s) |

|---|---|---|---|

| Lipophilicity (log P) | Antituberculotic activity | Positive correlation (higher log P, higher activity in some series) | researchgate.netnih.gov |

| Lipophilicity (log P) | Antialgal activity | Quasi-parabolic relationship | researchgate.netnih.gov |

| Lipophilicity (log P) | Photosynthesis inhibition | Quasi-parabolic relationship | nih.gov |

| HOMO-LUMO energy gap | Chemical reactivity | Inverse correlation (smaller gap, higher reactivity) | |

| Various descriptors (V, HE, MR, SAG, MAG, Pol, EHOMO, ELUMO, µ) | Anti-proliferative activity | Multiple linear regression model developed |

Mechanistic Research on N 3 Ethylphenyl Pyrazine 2 Carboxamide at the Molecular and Cellular Level Pre Clinical Focus

Identification and Characterization of Putative Molecular Targets

No studies were identified that specifically investigated the molecular targets of N-(3-ethylphenyl)pyrazine-2-carboxamide.

Enzyme Inhibition Mechanism Studies (e.g., Kinetic Analyses, Lineweaver-Burk Plots, Pre-steady-state Analysis)

There are no available kinetic analyses, Lineweaver-Burk plots, or pre-steady-state analyses detailing the enzyme inhibition mechanism of this compound. While studies on other pyrazinecarboxamide derivatives have shown inhibition of enzymes like alkaline phosphatase through competitive mechanisms, similar data for the N-(3-ethylphenyl) derivative is absent.

Receptor Binding Assays and Ligand-Target Interactions

No receptor binding assays or studies on ligand-target interactions have been published for this compound. Research on similar compounds suggests that pyrazine-2-carboxamide derivatives can interact with receptors like tyrosine kinases, but specific binding affinities and interaction modes for this compound have not been determined.

Elucidation of Cellular Pathway Modulation (In Vitro Studies)

Specific in vitro studies elucidating the modulation of cellular pathways by this compound were not found.

Apoptosis Induction Pathways (e.g., Caspase Activation, Anti-apoptotic Protein Downregulation)

There is no published evidence to suggest that this compound induces apoptosis. Studies involving analysis of caspase activation, such as cleaved caspase-3 and caspase-9, or the downregulation of anti-apoptotic proteins like Bcl-2 in response to this specific compound, have not been reported.

Interference with Essential Biochemical Processes in Pathogens (e.g., Mycobacterial Replication)

While the broader class of N-phenylpyrazine-2-carboxamides has been investigated for anti-mycobacterial properties, no studies have specifically reported on the ability of this compound to interfere with essential biochemical processes, such as replication, in mycobacteria or other pathogens.

Photosynthesis Inhibition Mechanisms in Plant Systems

A number of substituted N-phenylpyrazine-2-carboxamides have been evaluated as inhibitors of photosynthesis. These studies typically investigate the inhibition of photosynthetic electron transport in isolated spinach chloroplasts. However, no data is available specifically for this compound, and therefore its mechanism and potency as a photosynthesis inhibitor remain uncharacterized.

Elicitation Mechanisms in Plant Secondary Metabolite Production (e.g., Flavonoids, Flavonolignans)

The general mechanism by which elicitors, including various pyrazinecarboxamide derivatives, stimulate secondary metabolite production is understood to be a stress-induced defense response. researchgate.net This response typically involves the perception of the elicitor by plant cell receptors, which initiates a signaling cascade. This cascade can involve various intracellular signaling molecules, leading to the activation of specific transcription factors. These transcription factors then bind to the promoter regions of genes involved in biosynthetic pathways, such as the phenylpropanoid pathway, which is central to the production of flavonoids and lignans.

Studies on compounds structurally related to this compound have demonstrated their ability to significantly increase the accumulation of these valuable secondary metabolites in plant tissue cultures. For instance, in vitro cultures of Silybum marianum (milk thistle) and Ononis arvensis have shown enhanced production of flavonolignans (like silychristin (B192383) and silydianin) and flavonoids when treated with certain pyrazinecarboxamide derivatives. nih.govresearchgate.netnih.gov

The effectiveness of these related elicitors has been shown to be dependent on the specific chemical structure of the derivative, its concentration, and the duration of exposure. nih.gov For example, different substitutions on the phenyl and pyrazine (B50134) rings of the core structure can lead to varying degrees of elicitation response. nih.govresearchgate.net

Table 1: Effects of Related Pyrazinecarboxamide Derivatives on Secondary Metabolite Production

| Plant Species | Culture Type | Elicitor Compound | Key Metabolites Increased | Reference |

| Silybum marianum | Callus & Suspension | 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Flavonolignans (silydianin, silychristin, isosilybin (B7881680) A), Taxifolin (B1681242) | nih.gov |

| Ononis arvensis | Callus & Suspension | N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide | Flavonoids | nih.gov |

| Ononis arvensis | Callus | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Flavonoids | researchgate.net |

| Silybum marianum | Callus & Suspension | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Taxifolin, Silychristin | nih.gov |

| Fagopyrum esculentum | Callus | 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide | Rutin | nih.gov |

Despite these findings for analogous compounds, the specific molecular targets and signaling pathways activated by This compound have not been elucidated in the reviewed scientific literature. Further research is required to determine if this specific compound can induce similar elicitation responses and to map the precise molecular and cellular events that would underpin such activity. Without dedicated studies on this compound, its role and mechanism in plant secondary metabolite production remain speculative.

Biological Activity Profiles of N 3 Ethylphenyl Pyrazine 2 Carboxamide and Analogues in Vitro/pre Clinical Research

Antimycobacterial Activity Evaluation (In Vitro)

The evaluation of pyrazine-2-carboxamide derivatives has revealed significant potential in combating various mycobacterial species. Research has focused on their efficacy against both the well-known Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM).

A range of N-phenylpyrazine-2-carboxamide analogues have been synthesized and assessed for their activity against Mycobacterium tuberculosis (Mtb). A study on 5-chloro-N-phenylpyrazine-2-carboxamides found that most of the thirty synthesized compounds exhibited activity against the Mtb H37Rv strain, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL. One specific analogue, 5-Chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide, was included in this series of synthesized compounds.

In another study, N-phenyl derivatives such as N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated antimycobacterial activity that was four times higher than the standard drug pyrazinamide (B1679903), with MIC values of ≤ 2 mg/L. Further modifications, including the introduction of a benzyl (B1604629) group, also yielded active compounds. For instance, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were effective against Mtb H37Rv with an MIC of 12.5 µg/mL.

Conversely, some substitutions resulted in lower activity. For example, N-(2-nitrophenyl) pyrazine-2-carboxamide only inhibited Mtb H37Rv at concentrations of ≥32 μg/ml. Research on ortho-fused derivatives known as N-phenyl- and N-benzyl quinoxaline-2-carboxamides showed a wide range of activity against the Mtb H37Ra strain, with MICs from 3.91 to 500 µg/mL.

Table 1: In Vitro Activity of Pyrazine-2-carboxamide Analogues against M. tuberculosis

| Compound/Analogue Class | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Chloro-N-phenylpyrazine-2-carboxamides | H37Rv | 1.56–6.25 µg/mL | |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | H37Rv | < 2.0 µmol/L | |

| N-benzyl-3-(benzylamino)pyrazine-2-carboxamides | H37Rv | 12.5 µg/mL | |

| N-(2-nitrophenyl) pyrazine-2-carboxamide | H37Rv | ≥32 µg/mL |

The activity of these compounds extends to NTM, which are increasingly recognized as significant pathogens. In a study of 5-chloro-N-phenylpyrazine-2-carboxamides, the derivative 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit M. kansasii and two strains of M. avium at an MIC of 12.5 µg/mL. However, another series of substituted N-phenylpyrazine-2-carboxamides showed very low or no activity against M. kansasii and M. avium. This highlights the critical role that specific substitutions on the phenyl and pyrazine (B50134) rings play in determining the spectrum of antimycobacterial activity.

Table 2: In Vitro Activity of Pyrazine-2-carboxamide Analogues against NTM

| Compound | Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii, M. avium | 12.5 µg/mL |

Antibacterial Activity Assessment (In Vitro)

Beyond mycobacteria, pyrazine-2-carboxamide analogues have been evaluated for broader antibacterial effects against both Gram-positive and Gram-negative bacteria.

Several pyrazine-2-carboxamide derivatives have demonstrated notable activity against Gram-positive bacteria. The compound 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was particularly effective against Staphylococcus aureus, with a reported MIC of 7.81 μM. Studies on 3-aminopyrazine-2-carboxamides also noted antibacterial activity for phenyl and alkyl derivatives. Furthermore, novel triazolo[4,3-a]pyrazine derivatives, which are structurally related to pyrazine carboxamides, have shown moderate to good antibacterial activity against S. aureus.

Table 3: In Vitro Activity of Pyrazine-2-carboxamide Analogues against S. aureus

| Compound | Activity (MIC) | Reference |

|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 7.81 μM |

The emergence of extensively drug-resistant (XDR) Gram-negative pathogens like Salmonella Typhi necessitates the development of new therapeutic agents. Research into pyrazine carboxamides has addressed this need. A study focused on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and evaluated their efficacy against a clinically isolated XDR strain of S. Typhi. One of the synthesized analogues demonstrated the strongest antibacterial effect, with an MIC of 6.25 mg/mL.

Table 4: In Vitro Activity of a Pyrazine-2-carboxamide Analogue against XDR S. Typhi

| Compound Class | Strain | Activity (MIC) | Reference |

|---|

Antifungal Activity Spectrum (In Vitro)

The potential therapeutic applications of pyrazine-2-carboxamides also include antifungal activity. A series of chlorinated N-phenylpyrazine-2-carboxamides were tested against various fungal species. The highest antifungal effect was observed for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide against Trichophyton mentagrophytes, the most susceptible fungal strain in the test panel, with an MIC of 62.5 μmol/L. Similarly, research on 3-aminopyrazine-2-carboxamides found that all tested structural subtypes displayed antifungal activity, particularly against Trichophyton interdigitale and Candida albicans.

Table 5: In Vitro Antifungal Activity of Pyrazine-2-carboxamide Analogues

| Compound | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 μmol/L |

Antiviral Activity Investigations (In Vitro)

The pyrazine-2-carboxamide scaffold has been a subject of significant interest in the search for novel antiviral agents. Research has demonstrated that derivatives and analogues of this core structure exhibit promising activity against various viruses in laboratory settings.

Notably, in response to the global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2), scientists have developed and screened a range of pyrazine-based small molecules. nih.govconcytec.gob.pe A series of pyrazine conjugates were synthesized, and their antiviral efficacy was evaluated. Among these, certain pyrazine-triazole conjugates and a benzothiazole-containing analogue, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide, showed significant potency against the SARS-CoV-2 virus. nih.gov The most promising of these compounds demonstrated a higher selectivity index (SI) than the reference drug, Favipiravir, indicating a favorable profile of antiviral activity relative to cytotoxicity. nih.govconcytec.gob.pe

Another area of investigation involves pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazines, which are structurally related to purine (B94841) bases and considered potential antiviral compounds. mdpi.com Studies on these derivatives against the influenza A virus (H1N1) identified compounds with low toxicity and high antiviral activity, suggesting that the inhibition of viral neuraminidase might be a possible mechanism of action. mdpi.com

Table 1: Antiviral Activity of Selected Pyrazine-2-carboxamide Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Target Virus | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazine-Triazole Conjugate | (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl) methyl pyrazine-2-carboxylate (B1225951) | SARS-CoV-2 | Showed significant potency against the virus. | nih.gov |

| Pyrazine-Triazole Conjugate | (1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate | SARS-CoV-2 | Identified as a potent conjugate with a favorable selectivity index. | nih.gov |

| Benzothiazole-Pyrazine Conjugate | (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide | SARS-CoV-2 | Displayed significant potency against SARS-CoV-2. | nih.govconcytec.gob.pe |

| Pyrrolo mdpi.comresearchgate.netresearchgate.nettriazine Derivative | Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine-5,6-dicarboxylate | Influenza A (H1N1) | Showed potent antiviral activity with an IC₅₀ of 4 µg/mL and a selectivity index of 188. | mdpi.com |

Enzyme Inhibitory Potency (In Vitro)

Analogues of N-(3-ethylphenyl)pyrazine-2-carboxamide have been extensively studied for their ability to inhibit various enzymes, revealing potential therapeutic applications in several disease areas.

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and a significant target in the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov Research has led to the discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a novel, potent, and selective inhibitor of human MAO-B. nih.govresearchgate.net This compound exhibited a high inhibitory activity with an IC₅₀ value of 0.78 µM and demonstrated a competitive mode of inhibition with a Ki of 94.52 nM. nih.govresearchgate.net Its selectivity for MAO-B over MAO-A was notably high, advocating for its potential as a lead compound for further development. nih.gov

Furthermore, a series of safinamide (B1662184) analogues featuring the pyrazine-2-carboxamide core were synthesized and evaluated. nih.gov Several of these compounds displayed potent inhibitory activity against MAO-B at the nanomolar level. Specifically, N-(3-chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide was the most potent, with an IC₅₀ value of 3.9 nM. nih.gov Structure-activity relationship (SAR) studies highlighted that the 2-pyrazinyl carboxamide moiety and halogen substitutions at the 3,4-positions of the phenyl ring enhanced MAO-B inhibitory activity. nih.gov

Table 2: In Vitro MAO-B Inhibition by Pyrazine-2-carboxamide Analogues This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Mode | Reference |

|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Human MAO-B | 780 | Competitive (Ki = 94.52 nM) | nih.govresearchgate.net |

| N-(3-chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | 3.9 | Not Specified | nih.gov |

| N-(3-chloro-4-((3-chlorobenzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | 5.1 | Not Specified | nih.gov |

| N-(3-chloro-4-((4-fluorobenzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | 9.7 | Not Specified | nih.gov |

Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their inhibition is a growing area of therapeutic interest. mdpi.com A study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives revealed significant ALP inhibitory potential. mdpi.comnih.govresearchgate.net Through Suzuki cross-coupling reactions, several analogues were synthesized and tested. mdpi.com One derivative, in particular, emerged as the most potent inhibitor of human placental alkaline phosphatase, with an IC₅₀ value of 1.469 ± 0.02 µM. mdpi.comnih.gov Kinetic studies determined that this compound acts as a competitive inhibitor of the enzyme. mdpi.com

Table 3: In Vitro Alkaline Phosphatase Inhibition by a Pyrazine-2-carboxamide Analogue This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mode | Reference |

|---|---|---|---|---|

| Derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Compound 5d) | Human Placental Alkaline Phosphatase | 1.469 ± 0.02 | Competitive | mdpi.comnih.gov |

The versatile pyrazine-2-carboxamide scaffold has been explored for its inhibitory activity against other important enzyme targets.

Fibroblast Growth Factor Receptors (FGFR): A series of 3-amino-pyrazine-2-carboxamide derivatives were designed as novel inhibitors of FGFR, a crucial oncogenic driver. nih.gov One compound, 18i , was identified as a potent pan-FGFR inhibitor that effectively blocked the activation of FGFR and its downstream signaling pathways, showing strong anti-tumor activity in cancer cell lines with FGFR abnormalities. nih.gov

SHP2 Protein Tyrosine Phosphatase: Using a structure-based design approach, researchers optimized a known inhibitor by incorporating a pyrazine moiety, leading to the synthesis of novel pyrazine-based molecules as SHP2 inhibitors. researchgate.netmdpi.com These compounds were found to bind effectively to the allosteric site of the SHP2 enzyme. mdpi.com

Human Neutrophil Elastase (HNE): HNE is a destructive serine protease implicated in inflammatory diseases like COPD and cystic fibrosis. nih.govnih.gov The search for HNE inhibitors is an active area of research, with various compound classes, including peptidyl phosphonates and chloromethyl ketones, being investigated. mdpi.comresearchgate.net While HNE is a significant target, research directly linking potent inhibitory activity to this compound or its close analogues was not prominent in the reviewed literature.

1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR): DXR is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprene (B109036) synthesis in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. nih.gov This pathway's absence in humans makes DXR an attractive antimicrobial drug target. nih.gov Research has focused on analogues of the natural product FR900098, a phosphonic acid, which have shown nanomolar activity against DXR. nih.gov However, specific DXR inhibitors based on the pyrazine-2-carboxamide scaffold were not identified in these studies.

Plant Biological Activity Studies

A significant body of research has been dedicated to evaluating N-phenylpyrazine-2-carboxamides as potential herbicides. researchgate.netresearchgate.net The primary mechanism of action investigated is the inhibition of photosynthesis. researchgate.netresearchgate.net These compounds have been shown to inhibit the photosynthetic electron transport (PET) chain in spinach chloroplasts, specifically by interrupting the oxygen evolution rate (OER) at Photosystem II (PS II). researchgate.netresearchgate.netnih.gov

Table 4: Inhibition of Photosynthetic Electron Transport by N-Phenylpyrazine-2-carboxamide Analogues This table is interactive. You can sort and filter the data.

| Compound | Assay | IC₅₀ (µmol·L⁻¹) | Reference |

|---|---|---|---|

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | OER Inhibition in Spinach Chloroplasts | 43.0 | researchgate.netnih.gov |

| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | OER Inhibition in Spinach Chloroplasts | 51.0 | nih.govresearchgate.netnih.gov |

| 2-(5-Methyl-pyrazine-2-carboxamido)benzoic acid | OER Inhibition in Spinach Chloroplasts | 85.0 | researchgate.netresearchgate.net |

Abiotic Elicitor Effects on Flavonoid and Flavonolignan Production in Plant Cell Cultures

Substituted pyrazine-2-carboxamides have been identified as effective abiotic elicitors, capable of stimulating the production of secondary metabolites in plant cell cultures. Research has demonstrated that these compounds can significantly enhance the synthesis of flavonoids and flavonolignans, which are valued for their potential pharmaceutical properties.

Studies on callus cultures of Ononis arvensis (rest-harrow) have shown that various pyrazinecarboxamide derivatives can substantially increase flavonoid content. For instance, the application of 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide resulted in a remarkable flavonoid production increase of approximately 900% after a twelve-hour elicitation period. nih.govnih.gov High levels of flavonoid accumulation were also noted after 48 and 72 hours of exposure to this compound. nih.gov Other analogues, such as 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, also promoted flavonoid accumulation, particularly after 48 and 72 hours of treatment. nih.gov

In the context of flavonolignan production, research using callus and suspension cultures of Silybum marianum (milk thistle) has been particularly insightful. nih.govresearchgate.net The active extract from S. marianum, known as silymarin (B1681676), is a complex mixture of flavonolignans including silybin, silydianin, and silychristin (B192383), which are known for their hepatoprotective properties. nih.govnih.gov The application of specific pyrazinecarboxamide analogues as abiotic elicitors has been shown to markedly boost the production of these valuable compounds. nih.govresearchgate.net

For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was found to increase the production of silychristin, a component of the silymarin complex, by two-fold compared to control samples after just six hours of elicitation at a concentration of 2.95 × 10⁻⁴ mol/L. nih.gov An even more substantial, 12-fold increase in silychristin production was achieved with its 5-tert-butyl analogue after 72 hours of elicitation. nih.govresearchgate.net Other derivatives, like 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide, have also proven effective, with one study showing it induced the maximum content of the silymarin complex in callus culture after 168 hours of application. nih.govmdpi.com Similarly, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was identified as a good elicitor for taxifolin (B1681242) and silychristin production in S. marianum cultures. phcog.comphcog.comnih.gov

Table 1: Effects of Pyrazinecarboxamide Analogues as Abiotic Elicitors

| Compound/Analogue | Plant Culture | Secondary Metabolite | Key Finding | Citations |

|---|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis (callus culture) | Flavonoids | ~900% increase in production after 12 hours. nih.govnih.gov | nih.govnih.gov |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Silybum marianum (callus culture) | Silychristin | 2-fold increase compared to control after 6 hours. nih.gov | nih.gov |

| N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | Silybum marianum (callus culture) | Silychristin | 12-fold increase compared to control after 72 hours. nih.govresearchgate.net | nih.govresearchgate.net |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Silybum marianum (callus culture) | Silymarin Complex | Maximum content induced after 168 hours. nih.govmdpi.com | nih.govmdpi.com |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Taxifolin & Silychristin | Identified as a good elicitor for production. phcog.comphcog.comnih.gov | phcog.comphcog.comnih.gov |

In Vitro Cytotoxicity Assessment in Research Cell Lines

The cytotoxic potential of this compound analogues has been evaluated in various in vitro models, including both cancerous and non-cancerous cell lines.

Dose-Response Characterization (e.g., IC50 values in specific cell lines)

The antiproliferative activity of several pyrazinecarboxamide derivatives has been quantified to determine their potency. In a study evaluating a series of N-substituted 3-aminopyrazine-2-carboxamides, the cytotoxicity of promising antimicrobial compounds was assessed against the HepG2 human liver cancer cell line. nih.gov One analogue, 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, demonstrated moderate cytotoxicity with a half-maximal inhibitory concentration (IC50) value of 41.4 µM. nih.gov In contrast, other tested compounds in the same series showed significantly lower cytotoxicity, indicating that the cytotoxic profile can be heavily modified by the substitutions on the carboxamide group. nih.gov

Further research into novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, which share a carboxamide functional group, revealed potent and selective activity. nih.gov Four compounds from this series exhibited specific activity against Jurkat (human leukemic T-cells) at nanomolar concentrations, with GI50 values (concentration causing 50% growth inhibition) ranging from 0.63 to 0.69 µM, comparable to the well-known chemotherapy agent doxorubicin. nih.gov

Table 2: In Vitro Cytotoxicity of Pyrazinecarboxamide Analogues

| Compound/Analogue | Cell Line | Activity Metric | Value | Citations |

|---|---|---|---|---|

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG2 (Human Liver Cancer) | IC50 | 41.4 µM | nih.gov |